FIH Inhibition Potency
ZG-2291 exhibits a 1,270-fold more potent inhibition of FIH (Ki = 65.3 nM) compared to the early-generation probe NOFD (Ki = 83,000 nM) . This massive increase in potency is not a marginal improvement but a categorical shift that enables robust cellular and in vivo studies at much lower, more specific concentrations, minimizing off-target effects driven by high compound levels [1].
| Evidence Dimension | FIH Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 65.3 nM |
| Comparator Or Baseline | NOFD: 83,000 nM (83 µM) |
| Quantified Difference | 1,271-fold more potent |
| Conditions | In vitro biochemical assay using recombinant human FIH. |
Why This Matters
Procuring ZG-2291 over NOFD provides over three orders of magnitude higher potency, enabling experiments that are impossible with a weak inhibitor, such as precise dose-response studies in cells and animals.
- [1] McDonough MA, et al. Selective inhibition of factor inhibiting hypoxia-inducible factor. J Am Chem Soc. 2005;127(21):7680-1. View Source
